molecular formula C16H31N3O4S B15201711 (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate

Katalognummer: B15201711
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: PMALPWURLMWPEC-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate is a complex organic compound that features a tert-butyl group, a butoxycarbonyl group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate typically involves multiple steps. One common method involves the protection of the amino group using a tert-butoxycarbonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-5-((imino(methylthio)methyl)amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C16H31N3O4S

Molekulargewicht

361.5 g/mol

IUPAC-Name

tert-butyl (2S)-5-[[amino(methylsulfanyl)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C16H31N3O4S/c1-15(2,3)22-12(20)11(9-8-10-18-13(17)24-7)19-14(21)23-16(4,5)6/h11H,8-10H2,1-7H3,(H2,17,18)(H,19,21)/t11-/m0/s1

InChI-Schlüssel

PMALPWURLMWPEC-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC(=O)[C@H](CCCN=C(N)SC)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(C)(C)OC(=O)C(CCCN=C(N)SC)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.